molecular formula C11H23N3O B7917379 2-Amino-1-(3-(isopropyl(methyl)amino)piperidin-1-yl)ethanone

2-Amino-1-(3-(isopropyl(methyl)amino)piperidin-1-yl)ethanone

Cat. No.: B7917379
M. Wt: 213.32 g/mol
InChI Key: KDGSTDXFAATHGU-UHFFFAOYSA-N
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Description

2-Amino-1-(3-(isopropyl(methyl)amino)piperidin-1-yl)ethanone is a complex organic compound that features a piperidine ring, a common structural motif in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-1-(3-(isopropyl(methyl)amino)piperidin-1-yl)ethanone typically involves multi-step organic reactions. One common route includes the alkylation of piperidine derivatives followed by amination and subsequent functional group transformations. Specific reaction conditions such as temperature, solvents, and catalysts are crucial for optimizing yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions or continuous flow processes. The choice of method depends on factors like cost, efficiency, and environmental impact. Industrial methods often employ robust catalysts and optimized reaction conditions to ensure high throughput and minimal waste.

Chemical Reactions Analysis

Types of Reactions

2-Amino-1-(3-(isopropyl(methyl)amino)piperidin-1-yl)ethanone can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen or add hydrogen atoms.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Substitution: Reagents like alkyl halides or acyl chlorides under basic or acidic conditions.

Major Products

The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation might yield ketones or carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

2-Amino-1-(3-(isopropyl(methyl)amino)piperidin-1-yl)ethanone has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential effects on biological systems, including enzyme inhibition or receptor binding.

    Medicine: Investigated for its potential therapeutic properties, such as analgesic or anti-inflammatory effects.

    Industry: Utilized in the development of new materials or as an intermediate in chemical manufacturing.

Mechanism of Action

The mechanism of action of 2-Amino-1-(3-(isopropyl(methyl)amino)piperidin-1-yl)ethanone involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular pathways and physiological responses.

Comparison with Similar Compounds

Similar Compounds

  • 2-Amino-1-(3-(methylamino)piperidin-1-yl)ethanone
  • 2-Amino-1-(3-(ethylamino)piperidin-1-yl)ethanone
  • 2-Amino-1-(3-(propylamino)piperidin-1-yl)ethanone

Uniqueness

2-Amino-1-(3-(isopropyl(methyl)amino)piperidin-1-yl)ethanone is unique due to its specific substitution pattern on the piperidine ring. This unique structure can result in distinct chemical properties and biological activities compared to its analogs. For instance, the presence of the isopropyl group may enhance its lipophilicity, potentially affecting its absorption and distribution in biological systems.

Properties

IUPAC Name

2-amino-1-[3-[methyl(propan-2-yl)amino]piperidin-1-yl]ethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H23N3O/c1-9(2)13(3)10-5-4-6-14(8-10)11(15)7-12/h9-10H,4-8,12H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KDGSTDXFAATHGU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N(C)C1CCCN(C1)C(=O)CN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H23N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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